(2,3,4-Trifluorophenyl)methanesulfonyl chloride
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Overview
Description
(2,3,4-Trifluorophenyl)methanesulfonyl chloride is a fluorinated organic compound with the molecular formula C7H4ClF3O2S. It is a clear, pale liquid known for its unique reactivity and selectivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,3,4-Trifluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,3,4-trifluorophenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3,4-Trifluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Bases: Triethylamine and pyridine are often used to facilitate these reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
(2,3,4-Trifluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3,4-Trifluorophenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog without the trifluorophenyl group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group instead of the trifluorophenyl group.
Uniqueness
(2,3,4-Trifluorophenyl)methanesulfonyl chloride is unique due to its trifluorophenyl group, which imparts distinct reactivity and selectivity compared to other sulfonyl chlorides. This makes it particularly valuable in applications requiring high specificity .
Properties
Molecular Formula |
C7H4ClF3O2S |
---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
(2,3,4-trifluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
InChI Key |
PQFWJKOHHNPJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CS(=O)(=O)Cl)F)F)F |
Origin of Product |
United States |
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